REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH:12]=[CH2:13])[CH2:11][O:10][CH2:9][O:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>O1CCCC1.CO.O>[CH:12]([C:6]1([C:4]([OH:5])=[O:3])[CH2:7][O:8][CH2:9][O:10][CH2:11]1)=[CH2:13] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
397.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COCOC1)C=C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
269 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with hydrochloric acid (1 M)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×)
|
Type
|
FILTRATION
|
Details
|
The combined organics were filtered through a phase separator
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1(COCOC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320.3 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |